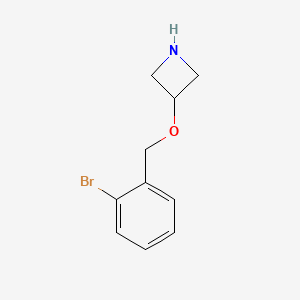

3-(2-Bromobenzyloxy)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12BrNO |

|---|---|

Molecular Weight |

242.11 g/mol |

IUPAC Name |

3-[(2-bromophenyl)methoxy]azetidine |

InChI |

InChI=1S/C10H12BrNO/c11-10-4-2-1-3-8(10)7-13-9-5-12-6-9/h1-4,9,12H,5-7H2 |

InChI Key |

WCALNWFNPNXXKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OCC2=CC=CC=C2Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Bromobenzyloxy Azetidine and Advanced Azetidine Architectures

Target-Oriented Synthesis of 3-(2-Bromobenzyloxy)azetidine

The synthesis of this compound is most efficiently approached through a convergent strategy, involving the preparation of key precursors followed by their strategic coupling and the foundational construction of the azetidine (B1206935) ring.

The primary precursors required for the synthesis of the target molecule are a suitably protected 3-hydroxyazetidine and an activated 2-bromobenzyl electrophile.

N-Protected 3-Hydroxyazetidine : The azetidine nitrogen is typically protected to prevent side reactions during functionalization. Common protecting groups include benzyl (B1604629) (Bn) or tert-butyloxycarbonyl (Boc). For instance, N-benzyl-3-hydroxyazetidine can be prepared via an industry-oriented ring-closure reaction. nih.gov A common laboratory-scale synthesis involves the reaction of epichlorohydrin (B41342) with a protected amine, followed by cyclization. The resulting N-protected azetidin-3-ol (B1332694) serves as a crucial intermediate for subsequent etherification.

2-Bromobenzyl Bromide : This electrophilic coupling partner is commercially available. sigmaaldrich.com It can also be synthesized in the laboratory, typically by the bromination of 2-bromobenzyl alcohol. The alcohol precursor itself is readily accessible through the reduction of 2-bromobenzaldehyde. The conversion of the benzylic alcohol to the bromide is often achieved using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

The key carbon-oxygen bond forming step to introduce the 2-bromobenzyloxy group onto the azetidine ring is typically accomplished via a Williamson ether synthesis, a classic example of a bimolecular nucleophilic substitution (SN2) reaction. libretexts.org

In this procedure, the hydroxyl group of N-protected 3-hydroxyazetidine is first deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This intermediate then reacts with the electrophile, 2-bromobenzyl bromide. The nucleophilic oxygen of the azetidin-3-olate attacks the benzylic carbon of 2-bromobenzyl bromide, displacing the bromide leaving group to form the desired ether linkage. The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to facilitate the SN2 pathway. The use of a neutral but effective nucleophile is a strategy to avoid competing elimination reactions that can be promoted by strongly basic conditions. libretexts.org

| Parameter | Condition | Purpose |

| Nucleophile | N-protected 3-hydroxyazetidine | Azetidine core with hydroxyl group for etherification |

| Base | Sodium Hydride (NaH) | Deprotonates the hydroxyl group to form a potent nucleophile |

| Electrophile | 2-Bromobenzyl bromide | Provides the 2-bromobenzyloxy moiety |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Aprotic polar solvent to facilitate SN2 reaction |

| Reaction | Williamson Ether Synthesis (SN2) | Forms the C-O ether bond |

Following the etherification, the protecting group on the azetidine nitrogen can be removed if the free amine is desired. For example, a benzyl group is typically removed via hydrogenolysis using a palladium catalyst, while a Boc group is cleaved under acidic conditions.

The fundamental azetidine ring system is most commonly constructed through intramolecular cyclization. clockss.org This involves the displacement of a leaving group by a nitrogen atom within the same molecule. frontiersin.orgclockss.org A prevalent method starts with a γ-amino alcohol, such as 3-amino-1-propanol or its derivatives. wikipedia.org

The synthetic sequence involves:

Protection of the amine functionality.

Activation of the terminal hydroxyl group by converting it into a good leaving group, such as a tosylate, mesylate, or halide.

Intramolecular cyclization, where the nitrogen attacks the carbon bearing the leaving group, is induced by a base to close the four-membered ring. clockss.org

An alternative established route involves the reaction of a primary amine with a 1,3-dihalopropane. google.com For instance, reacting diphenylmethylamine with a 1,3-dihalopropane in the presence of a non-nucleophilic base and a specific amount of water can induce cyclization to form the N-protected azetidine. google.com The protecting group can subsequently be removed by hydrogenolysis. google.com

General Strategies for Azetidine Ring Formation Applicable to Substituted Systems

Beyond the classical methods, modern synthetic chemistry has furnished advanced strategies for constructing the azetidine ring, often with high levels of control over stereochemistry and functional group compatibility.

A powerful and regioselective method for synthesizing substituted azetidines involves the Lewis acid-catalyzed intramolecular aminolysis of epoxy amines. nih.govnih.gov Research has demonstrated that lanthanide(III) trifluoromethanesulfonates (Ln(OTf)₃), particularly lanthanum(III) triflate (La(OTf)₃), are exceptionally effective catalysts for this transformation. frontiersin.orgnih.gov

This strategy hinges on the chemoselective activation of the epoxide by the Lewis acid in the presence of the amine nucleophile within the same molecule. nih.gov A key finding is that the stereochemistry of the epoxy amine substrate dictates the regioselectivity of the ring-closing reaction. The La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines proceeds via a C3-selective attack (4-exo-tet cyclization) to afford 3-hydroxyazetidines in high yields. frontiersin.orgnih.gov In contrast, the corresponding trans-3,4-epoxy amines undergo a C4-selective, anti-Baldwin 5-endo-tet cyclization to produce 3-hydroxypyrrolidines. frontiersin.orgnih.gov

The reaction exhibits remarkable tolerance for a wide array of functional groups, including those that are typically sensitive to acid or are Lewis basic. nih.govnih.gov The process is efficient even with bulky substituents on the amine. frontiersin.org

| Substrate Type | Catalyst | Solvent | Outcome | Yield | Reference |

| cis-3,4-Epoxy Amine | La(OTf)₃ | 1,2-Dichloroethane (DCE) | Azetidine | High (e.g., 81%) | frontiersin.orgnih.gov |

| trans-3,4-Epoxy Amine | La(OTf)₃ | 1,2-Dichloroethane (DCE) | Pyrrolidine (B122466) | High | frontiersin.orgnih.gov |

Computational studies suggest that the observed regioselectivity between the cis- and trans-isomers is influenced by the coordination of the lanthanum(III) catalyst to the substrate and/or the product. frontiersin.orgnih.gov This catalytic system provides a modern, highly efficient, and stereodivergent route to either azetidines or pyrrolidines from readily accessible epoxy amine precursors. frontiersin.org

Cyclization Reactions

Radical-Mediated Rearrangements (e.g., from 3-(2-bromobenzyloxy)azetidin-2-ones using n-tributyltin hydride and AIBN)

A notable method for the synthesis of azetidin-2,3-diones involves a radical-mediated rearrangement of substituted 3-(2-bromobenzyloxy)azetidin-2-ones. researchgate.netresearchgate.net This approach utilizes classical radical-generating conditions to achieve the desired transformation.

The process begins with the synthesis of the precursor, 3-(2-bromobenzyloxy)azetidin-2-one, which is typically formed by treating 2-(2-bromobenzyloxy)ethanoyl chloride with appropriate Schiff's bases. researchgate.net The subsequent rearrangement is carried out using n-tributyltin hydride (n-Bu3SnH) as a radical mediator and azobisisobutyronitrile (AIBN) as a radical initiator, typically in refluxing dry benzene (B151609). researchgate.netresearchgate.net AIBN thermally decomposes to generate radicals, which then abstract a hydrogen atom from n-Bu3SnH to produce the tributyltin radical (Bu3Sn•). nih.gov This radical facilitates the rearrangement cascade, ultimately leading to the formation of azetidin-2,3-diones, which are valuable synthons for biologically active compounds. researchgate.net

Table 1: Radical-Mediated Rearrangement for Azetidin-2,3-dione Synthesis

| Starting Material | Reagents | Product | Reference |

|---|

Photochemical [2+2] Cycloadditions (e.g., aza-Paterno-Büchi reaction, from azetidine-2-carboxylic acids)

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct and atom-economical routes to functionalized azetidines. nih.govrsc.orgrsc.org However, its application has been historically limited by competing reaction pathways upon photochemical excitation. nih.govrsc.org Recent advancements, particularly using visible light photocatalysis, have surmounted many of these challenges. nih.gov

In one notable strategy, 2-isoxazoline-3-carboxylates, which can be derived from amino acids, serve as key oxime precursors. rsc.orgresearchgate.net The reaction is promoted by an Iridium(III) photocatalyst, such as fac-[Ir(dFppy)3], which activates the precursor via triplet energy transfer upon irradiation with visible blue light. rsc.org Mechanistic studies indicate that the triplet excited state is crucial for the [2+2] cycloaddition to occur. rsc.orgresearchgate.net This method allows for the intermolecular reaction of unactivated alkenes with cyclic oximes to produce complex azetidine structures. nih.gov Both intermolecular and intramolecular versions of this reaction have been developed, greatly expanding the synthetic utility for creating diverse and structurally complex azetidines. rsc.orgnih.gov

Table 2: Aza-Paternò-Büchi Reaction for Azetidine Synthesis

| Imine/Oxime Precursor | Alkene | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Isoxazoline-3-carboxylates | Activated or unactivated alkenes | fac-[Ir(dFppy)3], blue light | Functionalized azetidines | rsc.org |

| Cyclic Oximes | Unactivated alkenes | Visible light, photocatalyst | Tricyclic azetidines | nih.gov |

Intermolecular Kulinkovich-type Coupling with Oxime Ethers

A powerful method for constructing spirocyclic NH-azetidines involves a titanium(IV)-mediated intermolecular coupling of oxime ethers with alkyl Grignard reagents or terminal olefins. rsc.orgresearchgate.net This transformation is proposed to proceed through a Kulinkovich-type mechanism. researchgate.netrsc.org

In this reaction, a titanacyclopropane intermediate is formed, which acts as a 1,2-aliphatic dianion equivalent. researchgate.netresearchgate.net This intermediate then inserts into the 1,2-dielectrophilic oxime ether, leading to the formation of the four-membered N-heterocyclic ring. researchgate.net The method has a remarkably broad substrate scope and can generate densely functionalized spirocyclic azetidines that are otherwise difficult to access. rsc.org A key advantage is the ability to deprotect the azetidine nitrogen under mild conditions via N-O bond scission. rsc.org This approach provides single-step access to structurally diverse and previously unreported NH-azetidines. researchgate.net

Table 3: Intermolecular Kulinkovich-type Coupling for Spirocyclic Azetidine Synthesis

| Substrate 1 | Substrate 2 | Mediator | Product Type | Reference |

|---|

Palladium-Catalyzed C(sp3)–H Amination

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds has emerged as a highly efficient method for synthesizing azetidines. organic-chemistry.orgacs.orgnih.gov This approach utilizes a directing group to position the palladium catalyst in proximity to a specific C–H bond, facilitating a selective cyclization. cam.ac.uk

The reaction typically employs a picolinamide (B142947) (PA) protected amine substrate. organic-chemistry.orgnih.gov The picolinamide group directs the palladium catalyst to a γ-C(sp³)–H bond, enabling its activation and subsequent transformation into a C–N bond through a proposed Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org This methodology is valued for its use of low catalyst loading, inexpensive reagents, and convenient operating conditions, while offering predictable selectivity. organic-chemistry.orgacs.orgnih.gov It has been successfully applied to construct a wide range of azetidines, including complex polycyclic and azabicyclic scaffolds, from readily available aliphatic amines. acs.orgorganic-chemistry.org

Table 4: Palladium-Catalyzed Intramolecular C(sp³)–H Amination

| Substrate | Catalyst System | Key Feature | Product Type | Reference |

|---|---|---|---|---|

| Picolinamide (PA)-protected amine | Pd(OAc)₂, Oxidant (e.g., PhI(OAc)₂) | γ-C(sp³)–H activation | Azetidines | organic-chemistry.org, acs.org, nih.gov |

| Aliphatic secondary amine | Pd(OAc)₂, Acetic anhydride | 4-membered ring cyclopalladation | Aziridines and β-lactams | cam.ac.uk |

Cyclocondensation Reactions (e.g., from alkyl dihalides and primary amines)

A classical and straightforward one-pot approach to substituted azetidines is the cyclocondensation reaction between alkyl dihalides (or ditosylates) and primary amines. organic-chemistry.orgnih.govacs.org This method has been significantly improved by the use of microwave irradiation, which accelerates the reaction in an alkaline aqueous medium. nih.govsci-hub.ru

This greener synthetic methodology provides an efficient route to a variety of N-heterocycles, including azetidines, pyrrolidines, and piperidines. nih.govresearchgate.net The reaction involves the double alkylation of the primary amine by the dihalide to form the cyclic structure. sci-hub.ru The use of water as a solvent and microwave energy makes this an environmentally benign and cost-effective process. acs.orgsci-hub.ru

Table 5: Cyclocondensation for Azetidine Synthesis

| Substrate 1 | Substrate 2 | Conditions | Advantage | Reference |

|---|

Intramolecular Hydroamination (e.g., electrocatalytic)

Azetidines can be synthesized via the intramolecular hydroamination of allylic sulfonamides using an innovative electrocatalytic method. organic-chemistry.orgacs.orgnih.gov This process merges cobalt catalysis with electrochemical oxidation to overcome the kinetic challenges and side reactions associated with forming strained four-membered rings. organic-chemistry.orgnrf.re.kr

The reaction enables the regioselective generation of a key carbocationic intermediate, which then undergoes direct intramolecular C–N bond formation to yield the azetidine product. organic-chemistry.orgacs.orgnih.gov Electrochemical kinetic analysis suggests that the rate-determining step involves either the final cyclization or a second anodic oxidation step. organic-chemistry.org This protocol has proven effective for a variety of substrates, including derivatives of biologically relevant molecules, and highlights the power of electrochemistry to mediate challenging catalyst oxidation steps. organic-chemistry.orgnrf.re.kr

Table 6: Electrocatalytic Intramolecular Hydroamination

| Substrate | Catalyst System | Key Feature | Product Type | Reference |

|---|

Ring Transformation Approaches

Besides direct cyclizations, the synthesis of advanced azetidine architectures can be achieved through ring transformation strategies. These methods involve either the expansion of smaller rings or the contraction of larger ones.

One common approach is the ring expansion of aziridines. For instance, 1-arenesulfonylaziridines can react with dimethylsulfoxonium methylide in a one-pot reaction to generate 1-arenesulfonylazetidines. organic-chemistry.org Another strategy involves the strain-release driven ring expansion of azabicyclobutanes to form functionalized azetidines. nih.gov Furthermore, formal [3+1] ring expansion reactions have been developed where azacyclopropanes (aziridines) undergo strain release to construct the azetidine core. nih.gov

Ring-opening reactions also serve as a powerful tool. A "build and release" strategy involves the photochemical Norrish-Yang cyclization to form strained azetidinols, which then readily undergo ring-opening upon treatment with electrophiles to yield highly functionalized products. beilstein-journals.org These ring transformation methods provide alternative pathways to complex azetidine derivatives that may not be accessible through direct cyclization. researchgate.netmdpi.com

Ring Expansion (e.g., from aziridines)

The one-carbon ring expansion of aziridines presents an elegant and powerful strategy for the asymmetric synthesis of azetidines. nih.gov This transformation leverages the inherent ring strain of aziridines, which act as valuable building blocks for larger heterocyclic systems. arkat-usa.orgresearchgate.net A significant advancement in this area involves the use of engineered "carbene transferase" enzymes, which can catalyze the ring expansion with exceptional stereocontrol. nih.govacs.org

A key mechanism is the mdpi.comorganic-chemistry.org-Stevens rearrangement of an ammonium (B1175870) ylide, which results in a one-carbon homologation. nih.gov In a biocatalytic approach, a laboratory-evolved variant of cytochrome P450, P411-AzetS, facilitates this rearrangement. This enzyme demonstrates high enantioselectivity (99:1 er) and overrides the competing cheletropic extrusion pathway that would otherwise dominate the reactivity of the aziridinium (B1262131) ylide intermediate. nih.govchemrxiv.org This enzymatic approach overcomes significant challenges in asymmetric catalysis for this type of rearrangement. chemrxiv.org The reaction demonstrates broad substrate scope, accommodating various aromatic groups on the aziridine (B145994) ring with consistently high enantioselectivity. nih.gov

Table 1: Biocatalytic Ring Expansion of Aziridines to Azetidines

| Substrate (Aziridine) | Product (Azetidine) | Yield | Enantiomeric Ratio (er) |

| Phenyl-substituted | Azetidine 2 | 75% | 99:1 |

| Thiophene-bearing | Azetidine 3 | N/A | >99:1 |

Data sourced from studies on biocatalytic mdpi.comorganic-chemistry.org-Stevens rearrangements. nih.gov

Ring Contraction (e.g., from pyrrolidinones)

A robust and scalable method for synthesizing α-carbonylated N-sulfonylazetidines involves the ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgnih.gov This one-pot nucleophilic addition-ring contraction is typically facilitated by a base, such as potassium carbonate. organic-chemistry.orgrsc.org The versatility of this method allows for the efficient incorporation of various nucleophiles, including alcohols, phenols, and anilines, into the azetidine product. nih.gov

The proposed mechanism begins with the nucleophilic addition to the N-activated amide carbonyl of the pyrrolidinone, leading to N–C(O) bond cleavage. rsc.orgnsf.gov This forms an α-bromocarbonyl intermediate with a γ-positioned amide anion, which then undergoes intramolecular cyclization via an SN2 pathway to yield the contracted azetidine ring. rsc.org The starting α-bromo N-sulfonylpyrrolidinones can be readily prepared by the selective monobromination of commercially available N-sulfonyl-2-pyrrolidinone derivatives. organic-chemistry.orgnih.gov

Table 2: Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones

| Nucleophile | Base | Solvent | Temperature | Yield |

| Methanol (B129727) | K₂CO₃ | MeCN/MeOH (9:1) | 60 °C | up to 97% |

| Various alcohols | K₂CO₃ | MeCN/Alcohol | 60 °C | High |

| Phenols | K₂CO₃ | MeCN/Phenol | 60 °C | High |

| Anilines | K₂CO₃ | MeCN/Aniline | 60 °C | High |

Data compiled from research on the synthesis of N-sulfonylazetidines via ring contraction. organic-chemistry.orgrsc.org

Cross-Coupling Reactions for Azetidine Functionalization

Cross-coupling reactions are indispensable tools for the C-3 functionalization of the azetidine ring, enabling the introduction of aryl, vinyl, and alkyl groups. These methods are critical for creating libraries of substituted azetidines for pharmaceutical and materials research.

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura cross-coupling reaction is a highly versatile method for forming carbon-carbon bonds. In the context of azetidine chemistry, it is used to couple azetidine derivatives with organoboron compounds. mdpi.com For instance, the synthesis of novel heterocyclic amino acid derivatives has been achieved by coupling a brominated pyrazole-azetidine hybrid with various boronic acids. nih.govresearchgate.net

Catalytic systems often employ palladium complexes. The choice of ligand is critical, and systems based on aziridine and azetidine cores have been developed, demonstrating high efficiency. mdpi.com These catalysts can facilitate couplings with aryl halides, including challenging aryl chlorides, at low catalyst loadings and temperatures ranging from room temperature to 100 °C. mdpi.com A mechanistically distinct approach utilizes copper catalysis in conjunction with halogen-atom transfer (XAT) to couple secondary alkyl iodides, such as 3-iodo-N-Boc-azetidine, with a broad range of organoborons. acs.org This method expands the scope of Suzuki-type couplings to include C(sp³)–C(sp²), C(sp³)–C(sp³), and C(sp³)–C(sp) bond formations. acs.org

Table 3: Suzuki–Miyaura Coupling for Azetidine Functionalization

| Azetidine Substrate | Coupling Partner | Catalyst System | Conditions | Product |

| Brominated pyrazole-azetidine | Boronic acids | Pd catalyst | N/A | Diversified heterocyclic amino acids |

| 3-Iodo-N-Boc-azetidine | Aryl organoborons | Cu(I) / XAT | N/A | 3-Aryl-N-Boc-azetidine |

| Aryl Halides | Phenylboronic acid | Azetidine-Pd complex | K₂CO₃, Toluene (B28343)/H₂O, rt-100°C | Substituted biaryls |

Data sourced from studies on Suzuki-Miyaura reactions involving azetidine derivatives. nih.govmdpi.comacs.org

Hiyama Cross-Coupling

The Hiyama cross-coupling reaction provides an alternative palladium-catalyzed method for C-C bond formation, utilizing organosilanes as the coupling partners. researchgate.net This reaction is particularly useful for the synthesis of 3-arylazetidines from 3-iodoazetidine (B8093280) under mild conditions. organic-chemistry.org The protocol is valued for its operational simplicity and the lower toxicity and higher stability of organosilane reagents compared to some other organometallics. mdpi.com

A typical procedure involves reacting 3-iodoazetidine with an arylsilane in the presence of a palladium catalyst, such as Pd(OAc)₂, a ligand like dppf, and a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) to activate the organosilane. arkat-usa.org This method demonstrates good functional group compatibility and provides access to a variety of 3-arylazetidines, which are of significant interest in pharmaceutical research, in moderate to good yields. researchgate.netmdpi.comarkat-usa.org

Table 4: Hiyama Cross-Coupling of 3-Iodoazetidine with Arylsilanes

| Arylsilane | Catalyst/Ligand | Fluoride Source | Solvent | Temperature | Yield |

| Triethoxy(phenyl)silane | Pd(OAc)₂/dppf | TBAF | THF | 60 °C | 30-88% |

| Various Aryltrialkoxysilanes | Pd(OAc)₂/dppf | TBAF | THF | 60 °C | Moderate-Good |

Data based on the first reported palladium-catalyzed Hiyama cross-coupling of 3-iodoazetidine. organic-chemistry.orgarkat-usa.org

Michael-Type Additions (e.g., aza-Michael addition)

The aza-Michael addition is a powerful and widely used method for constructing C–N bonds. mdpi.comresearchgate.net This strategy has been successfully applied to the synthesis of functionalized azetidine derivatives. dntb.gov.ua A general approach involves the reaction of α,β-unsaturated azetidine precursors with N-nucleophiles. mdpi.com

Specifically, (N-Boc-azetidin-3-ylidene)acetate, which can be prepared from (N-Boc)azetidin-3-one, serves as an effective Michael acceptor. nih.govresearchgate.net Its reaction with various heterocyclic amines, including both aliphatic and aromatic examples like 1H-imidazole and 1H-indole, leads to the formation of functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.com This method provides a straightforward and efficient route to novel heterocyclic amino acid-like building blocks. mdpi.comnih.gov

Table 5: Aza-Michael Addition to (N-Boc-azetidin-3-ylidene)acetate

| NH-Heterocycle Nucleophile | Product | Yield |

| 1H-imidazole | Azetidine-imidazole compound | 53% |

| 1H-benzimidazole | Azetidine-benzimidazole compound | 56% |

| 1H-indole | Azetidine-indole compound | 55% |

Data from a study on the synthesis of azetidine derivatives via aza-Michael addition. mdpi.com

Alkylations (e.g., with (2-bromoethyl)sulfonium triflate)

Azetidines can be efficiently synthesized via the alkylation of suitable precursors using (2-bromoethyl)sulfonium triflate. organic-chemistry.orgresearchgate.net This simple and mild procedure allows for the cyclization of easily accessible arylglycine derivatives to form the four-membered azetidine ring. organic-chemistry.orgbristol.ac.uk

The proposed mechanism involves the in situ generation of a vinylsulfonium salt from (2-bromoethyl)sulfonium triflate and a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). bristol.ac.uk Nucleophilic addition of an N-protected arylglycine ester enolate to the vinylsulfonium salt forms an ylide intermediate. bristol.ac.uk Following a proton transfer, subsequent intramolecular nucleophilic attack displaces the diphenyl sulfide (B99878) leaving group to afford the desired azetidine product. organic-chemistry.orgbristol.ac.uk The reaction exhibits a relatively broad scope, with optimal results achieved using DBU as the base in refluxing dichloromethane. organic-chemistry.org

Table 6: Synthesis of Azetidines using (2-bromoethyl)sulfonium triflate

| Substrate (N-protected arylglycine ester) | Base | Solvent | Conditions | Yield |

| Methyl N-tosyl(phenyl)glycinate | DBU | CH₂Cl₂ | Reflux, 3h | 79% |

| Ethyl N-tosyl(phenyl)glycinate | DBU | CH₂Cl₂ | Reflux, 3h | 86% |

| Ethyl N-tosyl(4-methoxyphenyl)glycinate | DBU | CH₂Cl₂ | Reflux, 3h | 85% |

| Ethyl N-tosyl(4-chlorophenyl)glycinate | DBU | CH₂Cl₂ | Reflux, 3h | 88% |

Data compiled from research by Aggarwal, McGarrigle, and coworkers. organic-chemistry.orgbristol.ac.uk

Stereoselective and Regioselective Synthetic Strategies for Azetidines

The construction of the azetidine ring, a strained four-membered nitrogen-containing heterocycle, with precise control over stereochemistry and regiochemistry is a significant challenge in organic synthesis. The inherent ring strain of approximately 25.4 kcal/mol drives the reactivity of azetidines, making them valuable scaffolds in medicinal chemistry and materials science. rsc.org This section will delve into advanced synthetic methodologies that enable the stereoselective and regioselective formation of complex azetidine architectures.

A variety of synthetic approaches have been developed, including intramolecular cyclizations, [2+2] cycloadditions, C-H bond activation, and the functionalization of pre-existing azetidine rings. rsc.orgrsc.org These methods often employ sophisticated catalytic systems or chiral auxiliaries to achieve high levels of stereochemical control.

One prominent strategy involves the intramolecular cyclization of acyclic precursors. For instance, the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org This method utilizes an oxidant and an additive to promote the key reductive elimination step from an alkyl–Pd(IV) intermediate. rsc.org

Another powerful approach is the [2+2] photocycloaddition, such as the aza-Paterno-Büchi reaction, which can be promoted by visible light and an iridium(III) photocatalyst to yield azetidines from 2-isoxazoline-3-carboxylates and alkenes. rsc.org Such methods are notable for their ability to construct densely functionalized azetidine rings that would be difficult to access through other means. rsc.org

The strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs) has emerged as a modular and programmable route to access complex, stereopure azetidines. acs.org This strategy allows for the parallel synthesis of diverse, optically active azetidines that would otherwise require laborious synthetic efforts. acs.org

Stereocontrolled Synthesis of Azetidine Derivatives

The stereocontrolled synthesis of substituted azetidines is crucial for the development of new therapeutic agents and chiral ligands. Various strategies have been developed to achieve high diastereoselectivity and enantioselectivity.

One such strategy involves the use of chiral starting materials or auxiliaries. For example, enantiopure 2-cyano azetidines have been prepared from β-amino alcohols. thieme-connect.com This synthesis relies on a stereoselective Wittig olefination of a transient amino aldehyde, followed by an intramolecular Michael addition. thieme-connect.com The exclusive formation of 3,4-trans isomers in the ring-closure step is explained by the minimization of A1,3 strain in the transition state. thieme-connect.com

Another example is the stereocontrolled synthesis of the four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC). nih.govresearchgate.net Two distinct synthetic strategies were employed to provide either the cis-ADC enantiomers or the trans-ADC enantiomers, highlighting the ability to selectively access all possible stereoisomers of a given azetidine derivative. nih.govresearchgate.net

Gold-catalyzed intermolecular oxidation of alkynes offers a flexible and stereoselective route to chiral azetidin-3-ones. nih.gov Chiral N-propargylsulfonamides, readily accessible through chiral sulfinamide chemistry, can be converted to the corresponding azetidin-3-ones with high enantiomeric excess. nih.gov This method avoids the use of toxic and potentially explosive diazo compounds, which are often employed in other syntheses of azetidin-3-ones. nih.gov

The following table summarizes selected stereoselective synthetic strategies for azetidines:

| Starting Material | Reagents and Conditions | Product | Stereochemical Outcome | Ref. |

| N-cyanomethylated β-amino alcohol | 1. Swern oxidation; 2. Wittig reagent | 2-Cyano azetidines | High diastereoselectivity (trans) | thieme-connect.com |

| Chiral N-propargylsulfonamides | Gold(I) catalyst, oxidant | Chiral azetidin-3-ones | >98% e.e. | nih.gov |

| 1-Azabicyclo[1.1.0]butanes (ABBs) | Various nucleophiles | Enantio- and diastereopure azetidines | Stereopure | acs.org |

Regioselective Synthesis of Functionalized Azetidines

Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted azetidines. The ability to direct incoming nucleophiles or electrophiles to a specific position on the azetidine ring is essential for creating complex molecular architectures.

A notable example of a highly regioselective azetidine synthesis is the Lanthanum(III) triflate (La(OTf)₃)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org This reaction proceeds with high regioselectivity to afford the corresponding azetidines, tolerating a wide range of functional groups. nih.govfrontiersin.org Interestingly, the regioselectivity of the aminolysis is dependent on the stereochemistry of the starting epoxy amine, with the cis-isomer favoring azetidine formation. nih.govfrontiersin.org

Nucleophilic substitution reactions on pre-functionalized azetidines also provide a regioselective route to new derivatives. For instance, 3-bromo-3-methylazetidines have been shown to be versatile substrates for nucleophilic substitution at the C3 position. ugent.be These compounds react with various oxygen-centered nucleophiles, such as alcohols and phenols, to yield the corresponding 3-alkoxy- and 3-aryloxy-3-methylazetidines. ugent.be

A patent for aryl carboxamide derivatives as sodium channel inhibitors describes a general procedure for the synthesis of 3-substituted alkoxyazetidines. google.com This method involves the reaction of N-Boc-3-hydroxyazetidine with various phenols under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate), demonstrating a regioselective approach to 3-phenoxyazetidine (B1367254) derivatives. google.com

The table below highlights key regioselective strategies for the synthesis of functionalized azetidines:

| Starting Material | Reagents and Conditions | Product | Regioselectivity | Ref. |

| cis-3,4-Epoxy amines | La(OTf)₃ (catalyst), DCE, reflux | Azetidines | High regioselectivity for C3-aminolysis | nih.govfrontiersin.org |

| 3-Bromo-3-methylazetidines | Alcohols, reflux | 3-Alkoxy-3-methylazetidines | Nucleophilic substitution at C3 | ugent.be |

| N-Boc-3-hydroxyazetidine | Phenols, PPh₃, DEAD | 3-Phenoxyazetidines | Regioselective O-alkylation | google.com |

While a specific, documented synthesis for this compound was not found in a comprehensive search of the literature, the general methods for synthesizing 3-alkoxyazetidines, such as the Mitsunobu reaction with N-Boc-3-hydroxyazetidine and 2-bromobenzyl alcohol, could potentially be applied. google.com Alternatively, the reaction of a suitable N-protected 3-hydroxyazetidine with 2-bromobenzyl bromide in the presence of a base would be a plausible synthetic route.

Chemical Reactivity and Transformation of 3 2 Bromobenzyloxy Azetidine

Reactions Involving the Azetidine (B1206935) Ring System

The azetidine ring, while more stable than its three-membered aziridine (B145994) counterpart, readily participates in reactions that involve its opening or functionalization, driven by the release of inherent ring strain. rsc.orgambeed.com

The considerable ring strain of the azetidine heterocycle makes it a substrate for various nucleophilic ring-opening reactions. rsc.org These transformations typically require activation of the ring, often by converting the azetidine nitrogen into a better leaving group, for instance, through protonation or quaternization with an alkylating agent. Lewis acids can also be employed to coordinate to the nitrogen atom, enhancing the electrophilicity of the ring carbons. iitk.ac.in

Once activated, the azetidine ring can be opened by a variety of nucleophiles. The regioselectivity of the attack is influenced by both electronic and steric factors. magtech.com.cn In the case of 3-(2-Bromobenzyloxy)azetidine, nucleophilic attack can theoretically occur at either the C2 or C4 positions, leading to the formation of functionalized γ-amino alcohols. For example, Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols has been shown to proceed via an Sₙ2 pathway, resulting in predictable stereochemical outcomes. iitk.ac.in

Strain-release functionalization represents another key reactive pathway. Highly strained precursors, such as 1-azabicyclobutanes, can react with nucleophilic organometallic species to generate functionalized azetidine intermediates. uni-muenchen.denih.gov

The lone pair of electrons on the azetidine nitrogen atom makes it nucleophilic and basic, allowing for a wide range of functionalization reactions. These modifications are crucial for modulating the molecule's steric and electronic properties and for introducing new functionalities.

N-Alkylation: The nitrogen can be readily alkylated using various alkyl halides or other electrophilic alkylating agents under basic conditions.

N-Arylation: Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, enable the formation of a bond between the azetidine nitrogen and an aryl or heteroaryl group. This reaction typically employs a palladium or copper catalyst to couple the amine with an aryl halide. uni-muenchen.de

N-Acylation: The nitrogen atom reacts with acylating agents like acid chlorides or anhydrides to form the corresponding N-acyl azetidines.

N-Carbamoylation: Protecting groups such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) can be installed on the nitrogen. ljmu.ac.uk The Cbz group, for instance, is valuable as it can be orthogonally removed, allowing for chemoselective N-functionalization at a later stage in a synthetic sequence. ljmu.ac.uk

Table 1: Examples of N-Functionalization Reactions on the Azetidine Ring

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | R-X (e.g., CH₃I), Base (e.g., K₂CO₃) | N-Alkyl-3-(2-bromobenzyloxy)azetidine |

| N-Arylation | Ar-Br, Pd Catalyst, Ligand, Base | N-Aryl-3-(2-bromobenzyloxy)azetidine |

| N-Acylation | RCOCl, Base (e.g., Et₃N) | N-Acyl-3-(2-bromobenzyloxy)azetidine |

| N-Cyanomethylation | BrCH₂CN, Base | N-Cyanomethyl-3-(2-bromobenzyloxy)azetidine |

Functionalization of the carbon skeleton of the azetidine ring is another important avenue for structural diversification. While direct functionalization at the C3 position of this compound is challenging, related systems show that this is feasible. For instance, 3-iodoazetidines can undergo iron-catalyzed or Hiyama cross-coupling reactions to introduce new aryl or alkyl substituents at the C3 position. organic-chemistry.orgrsc.org

Another approach involves the synthesis of azetidin-3-ones from suitable precursors, which then serve as versatile intermediates. nih.govnih.gov These keto-azetidines can undergo a variety of subsequent reactions at the C3 position, such as reductions to alcohols or reactions with organometallic reagents to introduce new carbon substituents. Furthermore, radical-mediated reactions, such as the hydrothiolation of 2-azetines, can be used to install substituents at the C3 position during the formation of the azetidine ring. chemrxiv.org

Reactivity of the 2-Bromobenzyloxy Substituent

The 2-bromobenzyloxy group offers two distinct sites for chemical transformation: the aryl bromide for cross-coupling reactions and the benzylic ether for cleavage or modification.

The 2-bromophenyl moiety is a classic substrate for a multitude of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The presence of the bromine atom allows for the introduction of a wide array of substituents onto the benzene (B151609) ring.

A compelling example of this reactivity is seen in the intramolecular C–N cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides. mdpi.com Catalyzed by CuI/N,N-dimethylglycine, this reaction proceeds smoothly to form a new C-N bond, creating a fused heterocyclic system. mdpi.com This demonstrates the ability of the 2-bromobenzyl group to participate in intramolecular cyclizations with the azetidine framework.

A wide range of intermolecular cross-coupling reactions are also possible:

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Cyonation: Reaction with a cyanide source to install a nitrile group.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Reagents/Catalyst | Resulting Linkage |

|---|---|---|---|

| Suzuki | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base | C-Ar |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base | C-C≡C-R |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand, Base | C-NR₂ |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, Ligand, Base | C-CH=CHR |

The benzylic ether linkage is another key functional handle. It is most commonly used as a protecting group for the hydroxyl functionality, which can be cleaved under various conditions to reveal 3-hydroxyazetidine.

Standard methods for cleaving benzyl (B1604629) ethers are readily applicable:

Catalytic Hydrogenolysis: This is the most common method, typically employing a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. This reaction cleaves the C-O bond of the ether, yielding 3-hydroxyazetidine and 2-bromotoluene. organic-chemistry.org

Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers, particularly those with electron-donating groups, although methods for simple benzyl ethers have also been developed. organic-chemistry.org

Radical-Mediated Transformations: A visible-light-promoted reaction using a photocatalyst can achieve the conversion of alkyl benzyl ethers into alkyl esters or alcohols. organic-chemistry.org This process involves the homolytic cleavage of the O-α-sp³ C-H bond and proceeds through an α-bromoether intermediate. organic-chemistry.org

Conversion of this compound to Other Azetidine Derivatives (e.g., Azetidin-2,3-diones)

An important transformation of the 3-(2-bromobenzyloxy)azetidin-2-one scaffold is its conversion into azetidin-2,3-diones. These α-keto β-lactams are highly valuable synthetic intermediates, serving as precursors for a variety of biologically active molecules, including unnatural α-amino acids and 3-hydroxyethyl-β-lactams. researchgate.net

Research has demonstrated an operationally simple and efficient method for this conversion through a radical-mediated rearrangement. researchgate.netacs.org The process involves treating appropriately substituted 3-(2-bromobenzyloxy)azetidin-2-ones with n-tributyltin hydride (n-Bu₃SnH) and azobisisobutyronitrile (AIBN) as a radical initiator. The reaction is typically carried out in a non-polar solvent such as dry benzene under reflux conditions to afford the desired azetidin-2,3-diones. researchgate.net This synthetic approach is notable for its utility in accessing the versatile azetidin-2,3-dione core from a readily prepared starting material. researchgate.net The precursor, 3-(2-bromobenzyloxy)azetidin-2-one, can be synthesized from the reaction of 2-(2-bromobenzyloxy)ethanoyl chloride with suitable Schiff's bases. researchgate.net

The general transformation is summarized in the table below.

| Substrate | Reagents & Conditions | Product |

| 3-(2-Bromobenzyloxy)azetidin-2-one | n-Bu₃SnH, AIBN, Dry Benzene, Reflux | Azetidin-2,3-dione |

Table 1: Conversion of 3-(2-Bromobenzyloxy)azetidin-2-one to Azetidin-2,3-dione.

Mechanistic Investigations of Azetidine Transformations

The conversion of 3-(2-bromobenzyloxy)azetidin-2-one to an azetidin-2,3-dione proceeds through a radical chain mechanism, a process for which n-tributyltin hydride is well-suited due to the relatively weak Sn-H bond. researchgate.netorganic-chemistry.org The mechanism can be understood through the following key steps:

Initiation: The reaction is initiated by the thermal decomposition of AIBN, which generates two isobutyronitrile (B166230) radicals and a molecule of nitrogen gas. The isobutyronitrile radical then abstracts a hydrogen atom from n-tributyltin hydride to produce the tributyltin radical (n-Bu₃Sn•), the key chain-carrying species. youtube.comyoutube.com

Propagation: The propagation phase consists of a sequence of radical reactions that constitute a chain reaction.

Step A: Halogen Abstraction. The tributyltin radical abstracts the bromine atom from the bromobenzyloxy group of the substrate. This homolytic cleavage of the carbon-bromine bond is rapid and generates an aryl radical at the ortho position of the benzyl ether, along with tributyltin bromide (n-Bu₃SnBr). organic-chemistry.orgyoutube.com

Step B: Intramolecular Rearrangement via 1,5-Hydrogen Atom Transfer (HAT). The newly formed aryl radical undergoes a rapid intramolecular rearrangement. This is proposed to occur via a 1,5-hydrogen atom transfer, where the aryl radical abstracts the hydrogen atom from the C3 position of the azetidinone ring. This step is sterically and electronically favorable as it proceeds through a six-membered cyclic transition state, resulting in the formation of a stable toluene (B28343) molecule and a new radical centered on the C3 carbon of the azetidinone ring.

Step C: Formation of the Ketone. The tertiary radical at the C3 position is stabilized by the adjacent nitrogen atom and the carbonyl group. This radical intermediate subsequently undergoes transformation to form the final ketone product. While the exact mechanism of this final oxidation step is not detailed in abstracts, it is the key to forming the dione (B5365651) structure. This step likely occurs during the reaction or subsequent workup to yield the stable azetidin-2,3-dione. researchgate.net

Beyond this specific radical pathway, the transformation of azetidines can also proceed through other mechanisms. For instance, the inherent ring strain of azetidines can facilitate reactions that involve ring-opening. epdf.pub Furthermore, transformations involving N-substituted 3-azetidinols can proceed via the formation of an azetidine carbocation intermediate, which can then be trapped by various nucleophiles, demonstrating an alternative ionic pathway for the functionalization of the azetidine core. youtube.com Photochemical methods, such as the Norrish-Yang cyclization, can also be employed to generate strained azetidinol (B8437883) intermediates that undergo subsequent ring-opening reactions, showcasing the diverse reactivity of this heterocyclic system. u-tokyo.ac.jp

Structural and Spectroscopic Characterization of Azetidine Compounds

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and stereochemistry. For a chiral molecule like 3-(2-Bromobenzyloxy)azetidine, single-crystal X-ray diffraction would be invaluable for establishing the absolute and relative configuration of stereocenters, if applicable, and for characterizing the precise conformation of the azetidine (B1206935) ring in the solid state. nih.govresearchgate.net The technique can reveal the puckering of the four-membered ring and the orientation of the substituents. nih.gov

Analysis of Conformation and Configuration (e.g., cis/trans isomerism)

The azetidine ring is not planar and can adopt a puckered conformation to relieve ring strain. The degree of puckering and the preferred orientation of substituents (axial or equatorial) are influenced by the nature and size of the substituents on the ring. In substituted azetidines, cis/trans isomerism is a key stereochemical feature. researchgate.net

Theoretical and Computational Investigations of Azetidine Chemistry

Quantum Chemical Studies (e.g., Density Functional Theory (DFT), G3MP2 level)

Quantum chemical studies are fundamental to understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and high-accuracy composite methods such as the Gaussian-n theory (e.g., G3MP2) are powerful tools for this purpose.

DFT methods, particularly with hybrid functionals like B3LYP, are frequently used to optimize the geometry of azetidine (B1206935) derivatives and to calculate their electronic properties. chem-soc.sichemrxiv.org For instance, studies on other azetidine derivatives have successfully used DFT to determine ground-state properties, dipole moments, and molecular orbitals. nih.gov The M06-2X functional, another DFT method, has been shown to be suitable for describing the reactivity of DNA-based systems containing azetidine rings. mdpi.com

The G3MP2 level of theory is a high-accuracy method used for calculating thermochemical data, such as heats of formation. icm.edu.plbibliotekanauki.plresearchgate.net For example, a study on nitroimine derivatives of azetidine utilized the G3MP2 level to investigate their heats of formation and bond dissociation energies. icm.edu.plbibliotekanauki.plresearchgate.net Although no specific G3MP2 calculations for 3-(2-Bromobenzyloxy)azetidine are available, this methodology could be applied to predict its thermodynamic stability.

A hypothetical application of these methods to This compound would involve geometry optimization to find the most stable conformation, followed by frequency calculations to ensure it is a true minimum on the potential energy surface. Subsequent calculations could then determine its electronic and thermochemical properties.

Analysis of Electronic Structure and Bonding in Azetidines

The electronic structure of a molecule dictates its reactivity. For azetidines, the strained four-membered ring and the nitrogen heteroatom are key features. Computational analysis of the electronic structure provides insights into bond strengths, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

In various azetidine derivatives, the nitrogen atom's lone pair plays a crucial role in its chemical behavior, including its ability to act as a nucleophile or a ligand for metal catalysts. bham.ac.uk The analysis of the electronic structure of lithiated oxazolinylazetidines using DFT has shed light on the stereoselective C2-lithiation reaction. uniba.it

For This compound , a computational analysis would likely reveal a significant localization of electron density on the nitrogen and oxygen atoms, as well as on the bromine atom of the benzyl (B1604629) group. The HOMO-LUMO gap is a critical parameter that can be calculated to assess the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. chemrxiv.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for elucidating reaction mechanisms and identifying transition states, which are often difficult to study experimentally. For azetidines, this includes modeling their synthesis, ring-opening reactions, and functionalization.

For example, DFT calculations have been used to investigate the transition states for the synthesis of azetidines via intramolecular aminolysis of epoxy amines, revealing how a lanthanum catalyst can reverse the regioselectivity of the reaction. frontiersin.org In another study, the mechanism of the photoenzymatic repair of DNA lesions involving an azetidine intermediate was explored using quantum chemical calculations, which demonstrated that reduction of the azetidine ring facilitates its fragmentation. nih.gov The ring-opening mechanism of an azetidine derivative has been studied, showing that one-electron reduction dramatically facilitates the cleavage of the heterocyclic ring. mdpi.com

A computational study of a hypothetical reaction involving This compound , such as a nucleophilic substitution at the azetidine nitrogen or a reaction involving the bromobenzyl group, would involve locating the transition state structure and calculating the activation energy barrier. This would provide a quantitative measure of the reaction's feasibility.

Prediction of Thermochemical Properties (e.g., Heats of Formation, Bond Dissociation Energies)

Thermochemical properties like heats of formation (HOFs) and bond dissociation energies (BDEs) are crucial for assessing the stability and potential energy content of a molecule. These properties can be reliably predicted using computational methods.

For a series of nitroimine-substituted azetidines, HOFs and BDEs were calculated at the G3MP2 level to evaluate their potential as high-energy-density compounds. icm.edu.plbibliotekanauki.plresearchgate.net The study found that these derivatives have high HOFs and large BDEs, indicating significant thermal and kinetic stability. icm.edu.plbibliotekanauki.plresearchgate.net Similarly, DFT calculations have been employed to determine the BDEs of C-NO2 and N-NO2 bonds in other energetic azetidine derivatives. researchgate.net

A theoretical prediction of the thermochemical properties of This compound would provide valuable information. For example, the BDE of the C-Br bond would indicate its susceptibility to cleavage, while the BDEs of the C-N and C-C bonds within the azetidine ring would provide insight into the ring's stability.

| Compound | Method | Heat of Formation (kJ/mol) | Bond Dissociation Energy (N-NO2) (kJ/mol) |

|---|---|---|---|

| Azetidine | G3MP2 | +118.4 | N/A |

| 1-Nitroazetidine | G3MP2 | +165.7 | 147.6 |

| 1,3-Dinitroazetidine | G3MP2 | +183.0 | 165.0 |

Note: The data in this table is based on published values for nitro-substituted azetidines and is for illustrative purposes only. researchgate.net Similar calculations could be performed for this compound.

Molecular Docking and Molecular Dynamics Simulations in Conceptual Biological Interaction Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a small molecule might interact with a biological target, such as a protein or enzyme. jscimedcentral.com These methods are central to modern drug discovery.

While no specific docking studies on This compound are reported, numerous studies have been conducted on other azetidine derivatives. For instance, molecular docking has been used to study azetidine-2-carbonitrile (B3153824) derivatives as potential antimalarial agents by predicting their binding to Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase. nih.gov In another example, azetidin-2-one (B1220530) derivatives were evaluated as potential anti-proliferative agents by docking them to the epidermal growth factor receptor. dergipark.org.tr

MD simulations can then be used to study the stability of the predicted ligand-protein complex over time. researchgate.netekb.eg For example, MD simulations of novel furan-azetidinone hybrids were used to investigate their potential as inhibitors of Escherichia coli enzymes. ijper.org

A conceptual study of This compound would involve docking it into the active site of a relevant biological target. The resulting binding poses and energies would provide a hypothesis about its potential biological activity. Subsequent MD simulations could then assess the stability of the most promising binding poses and provide insights into the dynamics of the interaction.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Azetidine-2-carbonitrile Derivative A | -8.5 | TYR12, LYS54, ASP98 |

| Azetidin-2-one Derivative B | -9.2 | PHE21, ARG101, GLU154 |

| Hypothetical Docking of this compound | -7.8 (Predicted) | HYDROPHOBIC POCKET, H-BOND WITH SERINE |

Note: The data in this table is illustrative and based on findings for different azetidine derivatives from various studies. nih.govdergipark.org.tr The entry for this compound is purely hypothetical.

Design and Synthesis of Derivatives and Analogues of 3 2 Bromobenzyloxy Azetidine

Utilizing 3-(2-Bromobenzyloxy)azetidine as a Chemical Building Block

This compound is a trifunctional building block, offering three distinct points for chemical modification. This versatility allows for the systematic development of compound libraries for drug discovery.

N-Functionalization of the Azetidine (B1206935) Ring: The secondary amine of the azetidine ring is a nucleophilic center, readily undergoing reactions such as alkylation, acylation, arylation, and reductive amination. This allows for the introduction of a wide variety of substituents to explore structure-activity relationships. For instance, N-acylation with different carboxylic acids can introduce amide functionalities, which are prevalent in many biologically active molecules.

Cross-Coupling Reactions on the Aromatic Ring: The bromine atom on the benzyl (B1604629) group serves as a reactive handle for palladium-catalyzed cross-coupling reactions. nih.gov This is a powerful tool in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes) can be used to append a diverse array of functional groups to the phenyl ring. This strategy is crucial for optimizing interactions with target proteins and modulating the physicochemical properties of the molecule. nih.govnih.gov

Modification of the Ether Linkage: While the ether bond is generally stable, synthetic strategies could involve the cleavage of the benzyl ether to unmask the 3-hydroxyazetidine precursor. This hydroxyl group can then be used for further functionalization, such as esterification or the introduction of different ether linkages, providing another avenue for structural diversification.

The combination of these reactive sites makes this compound a valuable starting material for creating complex molecular architectures.

Synthesis of Novel Substituted Azetidines for Chemical Biology Applications

The synthesis of novel derivatives from this compound is geared towards creating molecules that can be used as probes or modulators of biological processes. The synthetic pathway often begins with a protected azetidine precursor, such as N-Boc-3-hydroxyazetidine. chemicalbook.comgoogle.commedchemexpress.com

A general synthetic route involves the Williamson ether synthesis, where the sodium salt of N-Boc-3-hydroxyazetidine is reacted with 2-bromobenzyl bromide to form N-Boc-3-(2-bromobenzyloxy)azetidine. Subsequent deprotection of the Boc group yields the parent this compound. From this core structure, diversification can be achieved as described previously.

For chemical biology applications, specific functionalities might be introduced. For example, a terminal alkyne or an azide could be appended via a Suzuki or Sonogashira coupling to the bromobenzyl moiety. These "clickable" functional groups allow for the attachment of fluorescent dyes, biotin tags, or other reporter molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling studies on target engagement, localization, and mechanism of action.

Development of Spirocyclic and Bicyclic Azetidine Frameworks

Spirocyclic and bicyclic frameworks are of great interest in drug discovery because they increase the three-dimensionality (sp3 character) of a molecule, which often leads to improved solubility, metabolic stability, and novelty of intellectual property. nih.govresearchgate.net The synthesis of such frameworks can be achieved from azetidine precursors.

One common strategy involves starting with a 3-oxoazetidine derivative (which can be synthesized from 3-hydroxyazetidine via oxidation). This ketone can then be used in various reactions to build spirocyclic systems. For example, reaction with a suitable bis-nucleophile or undergoing a multi-step sequence involving alkylation followed by intramolecular cyclization can lead to the formation of spirocyclic structures fused at the C3 position of the azetidine ring. semanticscholar.org

While direct conversion of this compound might be complex, it can be a precursor to intermediates suitable for such cyclizations. For instance, modification of the benzyl group through cross-coupling to introduce a reactive tether, followed by an intramolecular reaction with the azetidine nitrogen, could lead to the formation of novel bicyclic systems.

Azetidine Rings as Conformationally Constrained Bioisosteres and Amino Acid Surrogates

A key application of the azetidine scaffold in medicinal chemistry is its use as a conformationally constrained bioisostere. rsc.org A bioisostere is a chemical group that can replace another group in a drug molecule without significantly affecting its biological activity. The rigid, four-membered ring of azetidine restricts the rotational freedom of the bonds connected to it, locking the substituents into well-defined spatial orientations.

This conformational rigidity can be highly advantageous:

Improved Potency: By pre-organizing the molecule into a conformation that is optimal for binding to its biological target, the entropic penalty of binding is reduced, which can lead to a significant increase in potency.

Enhanced Selectivity: The precise positioning of functional groups can lead to better discrimination between different receptor subtypes or off-targets.

Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to more flexible, open-chain analogues.

Azetidines are frequently used as surrogates for natural amino acids like proline or as constrained analogues of neurotransmitters like γ-aminobutyric acid (GABA). rsc.orgscience.gov For example, incorporating an azetidine ring into a peptide backbone can induce specific turns or kinks, mimicking natural secondary structures. mdpi.com In the context of this compound derivatives, the azetidine core provides a rigid scaffold upon which various functional groups can be displayed, making it an excellent platform for designing constrained mimetics of biologically important molecules.

Structure-Activity Relationship (SAR) Studies in Azetidine Compound Series

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifications to a chemical structure affect its biological activity. Several studies have highlighted the importance of the azetidine scaffold in developing potent and selective inhibitors for various targets.

Azetidine-based STAT3 Inhibitors: The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a validated target for cancer therapy. aacrjournals.orgnih.gov SAR studies on a series of (R)-azetidine-2-carboxamide analogues revealed that the azetidine ring was superior to the previously studied proline ring for inhibiting STAT3. nih.govacs.org Systematic modifications of the substituents on the azetidine scaffold led to the discovery of compounds with sub-micromolar potency. nih.govresearchgate.net

The data below illustrates the optimization of these inhibitors. Replacing a proline linker with an azetidine linker and optimizing the appended chemical moieties led to a significant increase in inhibitory potency against STAT3 DNA-binding activity. nih.govacs.org

| Compound | Linker | R1 Group | R2 Group | STAT3 EMSA IC50 (µM) |

| BP-1-102 | N-methylglycinamide | Salicyl | (4-chlorophenyl)methanoyl | 6.8 |

| 5a | (R)-Azetidine | Salicyl | (cyclohexyl(phenyl)methyl) | 0.55 |

| 5o | (R)-Azetidine | Salicyl | (1-naphthyl) | 0.38 |

| 8i | (R)-Azetidine | Benzoic acid | (cyclohexyl(phenyl)methyl) | 0.34 |

Further SAR studies showed that while compounds with a carboxylic acid motif had high potency in biochemical assays, they often suffered from poor cell permeability. nih.govacs.org This led to the development of analogues with carboxylic acid surrogates, which improved cellular activity. nih.gov

Azetidine-based GABA Uptake Inhibitors: The GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its inhibitory signal. wikipedia.org Inhibitors of GATs can prolong GABA's effect and are used in the treatment of epilepsy. wikipedia.orgnih.gov Azetidine derivatives have been explored as conformationally constrained analogues of GABA. SAR studies on these series have provided key insights. For instance, in one study, azetidin-2-ylacetic acid derivatives bearing a lipophilic 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety at the nitrogen atom showed the highest potency for the GAT-1 transporter. ebi.ac.uknih.gov

| Compound | N-Substituent | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) |

| A | 4,4-Diphenylbutenyl | 2.83 | >100 |

| B | 4,4-Bis(3-methyl-2-thienyl)butenyl | 2.01 | >100 |

| 12d | 2-[Tris(4-methoxyphenyl)methoxy]ethyl | >100 | 15.3 |

| 18b | 4,4-Diphenylbutenyl (on 3-hydroxy-3-aryl scaffold) | 26.6 | >100 |

These studies demonstrate that the azetidine scaffold is a privileged structure in medicinal chemistry. The rigid framework allows for precise positioning of substituents to optimize target interactions, while offering favorable physicochemical properties. The versatility of a building block like this compound provides chemists with a powerful tool to conduct detailed SAR explorations and develop novel therapeutic agents.

Academic Research Applications of Azetidine Scaffolds in Chemical Biology and Catalysis Excluding Clinical Data

Exploration of Biological Activities of Azetidine (B1206935) Derivatives

The azetidine ring is a four-membered nitrogen-containing heterocycle that is a common feature in a variety of natural and synthetic compounds with diverse biological activities. mdpi.com Its unique structural and electronic properties have made it an attractive scaffold for the development of novel therapeutic agents. mdpi.com

Antimicrobial Research Potential

Azetidine derivatives have been a significant focus of antimicrobial research due to their demonstrated efficacy against a range of pathogens.

Numerous studies have reported the antibacterial properties of various azetidine-containing molecules. For instance, certain azetidine derivatives have shown potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis. nih.gov Other research has highlighted the efficacy of azetidin-2-one (B1220530) derivatives against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli. scirp.orgnih.govnih.govmedwinpublishers.com The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential bacterial processes. nih.gov

The potential of azetidine derivatives as antifungal agents has also been explored. Studies have shown that certain compounds incorporating the azetidine moiety exhibit activity against fungal strains such as Aspergillus niger and Candida albicans. nih.govnih.govnih.goveurjchem.com For example, a novel chitosan-azetidine derivative demonstrated a significant inhibitory effect on the growth of Aspergillus fumigatus. nih.gov

The fight against tuberculosis has benefited from research into azetidine-based compounds. Several series of azetidine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some exhibiting promising minimum inhibitory concentration (MIC) values. nih.govtsijournals.comnih.gov These findings suggest that the azetidine scaffold is a valuable starting point for the development of new antitubercular drugs. nih.gov

Investigation of Enzyme Inhibition and Receptor Binding

The unique conformational constraints of the azetidine ring make it a useful component in the design of enzyme inhibitors and receptor ligands. Azetidine derivatives have been investigated for their ability to inhibit various enzymes, including phospholipase A2. nih.gov Furthermore, the azetidine core has been incorporated into molecules designed to bind to specific biological targets, such as G-protein coupled receptors, with high affinity and selectivity. nih.govmdpi.comresearchgate.net For instance, (azetidin-3-yl)acetic acid has been studied as a structural analogue for the neurotransmitter GABA. mdpi.com

Inotropic Activity Research in Model Systems

Research into the cardiovascular effects of azetidine derivatives has included the investigation of their inotropic activity. Certain azetidine-steroid derivatives have been synthesized and shown to increase left ventricular pressure in heart failure models, suggesting a positive inotropic effect. researchgate.netdntb.gov.uaresearchgate.net This activity is thought to be dependent on the specific functional groups attached to the azetidine-steroid core. researchgate.net

Azetidines in Catalytic Processes and Ligand Design

The unique structural and electronic properties of azetidines make them excellent candidates for use as ligands in a variety of catalytic processes. rsc.orgub.bw Their strained ring system can influence the steric and electronic environment of a metal center, leading to unique reactivity and selectivity. Azetidine-based ligands have shown promise in several types of transition metal-catalyzed reactions.

Research has demonstrated the utility of chiral azetidine derivatives as ligands in asymmetric catalysis. For instance, C2-symmetric 2,4-disubstituted azetidines have been synthesized and successfully employed as chiral ligands in the addition of diethylzinc (B1219324) to aldehydes. researchgate.net Similarly, 2,4-cis-disubstituted amino azetidines have been developed as effective ligands for copper-catalyzed Henry reactions, achieving high enantiomeric excess (>99% e.e.) for alkyl aldehydes. nih.gov The rigid and concave shape of these cis-disubstituted azetidine ligands creates a unique chiral pocket that can deliver high levels of stereocontrol. nih.gov

The applications of azetidine-based ligands extend to various C-C bond-forming reactions, reductions, and cycloadditions. rsc.org The development of electrocatalytic methods has also opened new avenues for azetidine synthesis, highlighting their importance as scaffolds in ligand design for transition metals. acs.org

Table 1: Examples of Azetidine-Based Ligands in Asymmetric Catalysis

| Ligand Type | Reaction | Metal Catalyst | Key Finding |

| C2-Symmetric 2,4-disubstituted azetidines | Addition of diethylzinc to aldehydes | Zinc | Successful stereoselective catalysis researchgate.net |

| 2,4-cis-disubstituted amino azetidines | Henry reaction | Copper | High enantiomeric excess (>99% e.e.) achieved nih.gov |

| Chiral azetidine-derived N,N'-ligands | Friedel-Crafts alkylations, Henry reactions, Michael-type reactions | Various | Effective in engendering asymmetry researchgate.net |

| 2,4-cis-amino azetidine derivatives | N/A | Palladium(II), Platinum(II) | Formation of stable metal complexes studied for potential catalytic applications frontiersin.org |

Azetidine Derivatives in Polymerization Research

The ring strain inherent in the four-membered azetidine ring makes it susceptible to ring-opening polymerization (ROP), particularly through a cationic mechanism. rsc.orgresearchgate.net This process allows for the synthesis of polyamines, such as poly(trimethylenimine), which have various potential applications.

The polymerization of azetidine and its N-alkylated derivatives has been a subject of study for decades. rsc.orgugent.be Cationic initiators in protic solvents like methanol (B129727) can initiate the polymerization. researchgate.net Research has shown that the polymerization can proceed in a "living" manner, which allows for the synthesis of polymers with controlled molecular weights and architectures. researchgate.netrsc.org The mechanism often involves the initial formation of a dimer which then polymerizes further. researchgate.net

More recent research has focused on the anionic ROP of N-activated aziridines and azetidines, such as N-sulfonylazetidines. rsc.orgrsc.org Anionic polymerization offers a high degree of control over the resulting polymer's molecular weight and dispersity. rsc.org A recent study demonstrated the polymerization of N-sulfonylazetidine at room temperature using KHMDS as a base, a significant improvement over previous methods that required temperatures above 100 °C. rsc.org

Table 2: Overview of Azetidine Polymerization Studies

| Monomer | Polymerization Type | Key Features |

| Azetidine, N-alkylazetidines | Cationic Ring-Opening | Can produce "living" polymers; proceeds via dimer formation researchgate.netrsc.org |

| N-sulfonylazetidines | Anionic Ring-Opening | Allows for well-defined polyamine building blocks; can be initiated at room temperature rsc.orgrsc.org |

| Azetidinium salts | Nucleophilic Ring-Opening | Leads to polymers with azetidinium end groups researchgate.net |

Application of Azetidines as Chiral Auxiliaries and Templates in Asymmetric Synthesis

Beyond their role as ligands, chiral azetidine derivatives serve as powerful tools in asymmetric synthesis, acting as chiral auxiliaries and templates to control stereochemistry. rsc.orgrsc.org A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed.

(S)-1-Phenylethylamine has been utilized as a chiral auxiliary to synthesize enantiomeric pairs of azetidine-2,4-dicarboxylic acids. rsc.orgcapes.gov.br Furthermore, C2-symmetric azetidines derived from these acids have been prepared and their propionamides have undergone asymmetric alkylation, demonstrating their utility in controlling the formation of new stereocenters. rsc.orgcapes.gov.br

The rigid conformation of the azetidine ring makes it an effective chiral template. rsc.org Chiral sulfinamides, for example, have been used in the stereoselective synthesis of 2-substituted azetidines. researchgate.net The development of synthetic routes to access enantiopure azetidines has been crucial for these applications. nih.gov The use of azetidines as surrogates for natural amino acids in peptidomimetics also highlights their value in constructing complex, stereochemically defined molecules. rsc.orgub.bw

Q & A

Basic: What are the optimized synthetic routes for 3-(2-Bromobenzyloxy)azetidine?

Answer:

The synthesis typically involves nucleophilic substitution between azetidine and 2-bromobenzyl bromide. Key steps include:

- Reagent Selection : Use anhydrous conditions with a base (e.g., triethylamine) to deprotonate azetidine and facilitate substitution .

- Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency by stabilizing intermediates .

- Purification : Column chromatography with gradients of ethyl acetate/hexane yields high-purity product.

- Yield Improvement : Continuous flow reactors may optimize temperature and mixing, reducing side reactions .

Advanced: How does the 2-bromo substituent influence electronic and steric effects in reactivity studies?

Answer:

The 2-bromo group exerts both steric hindrance and electron-withdrawing effects:

- Electronic Effects : Bromine's electronegativity polarizes the benzyloxy group, enhancing susceptibility to nucleophilic attack at the azetidine oxygen. This contrasts with 4-bromo analogs, where steric effects dominate .

- Steric Effects : The ortho-substitution creates steric bulk, limiting access to the azetidine ring in catalytic reactions. Computational modeling (e.g., DFT) can quantify these effects .

- Comparative Analysis : Reactivity differs from chloro or methyl analogs; bromine's larger size slows ring-opening reactions but improves stability in acidic conditions .

Basic: What spectroscopic techniques validate the structure of this compound?

Answer:

A multi-technique approach is recommended:

- NMR : H NMR confirms the azetidine ring (δ 3.5–4.0 ppm for N-CH) and 2-bromobenzyloxy group (aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (CHBrNO) and isotopic pattern from bromine .

- IR Spectroscopy : Stretching frequencies for C-Br (~560 cm) and ether C-O (1250 cm) confirm functional groups .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies often arise from assay conditions or impurity profiles:

- Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO concentration ≤0.1%) .

- Purity Validation : Use HPLC-MS to rule out byproducts (e.g., dehalogenated derivatives) that may skew activity .

- Mechanistic Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to targets like kinases, clarifying structure-activity relationships .

Basic: What are the key applications of this compound in drug discovery?

Answer:

Its applications focus on:

- Intermediate Synthesis : Serves as a precursor for Suzuki-Miyaura couplings, enabling aryl-azetidine hybrid molecules .

- Pharmacophore Development : The azetidine ring’s conformational rigidity and bromine’s halogen bonding potential enhance target engagement in kinase inhibitors .

- Probe Molecules : Radiolabeled derivatives (e.g., C) track biodistribution in PET imaging studies .

Advanced: What computational strategies predict the metabolic stability of this compound?

Answer:

- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 interactions and metabolic hotspots (e.g., azetidine N-oxidation) .

- Docking Simulations : Molecular docking with CYP3A4 identifies susceptible regions; bromine’s steric bulk may reduce oxidation rates compared to fluoro analogs .

- MD Simulations : Assess solvation effects on stability; polar solvents may stabilize the transition state during hydrolysis .

Basic: How does the compound’s reactivity compare to 3-(4-Bromobenzyloxy)azetidine?

Answer:

- Substitution Position : The ortho-bromo group increases steric hindrance, reducing nucleophilic substitution rates compared to para-substituted analogs .

- Electronic Effects : Para-bromo derivatives exhibit stronger electron-withdrawing effects, accelerating azetidine ring-opening in acidic media .

- Synthetic Utility : Ortho-substitution favors regioselective cross-coupling reactions (e.g., Heck reactions) due to proximity effects .

Advanced: What strategies mitigate racemization during asymmetric synthesis of azetidine derivatives?

Answer:

- Chiral Catalysts : Use Ru-phosphine complexes for enantioselective hydrogenation of imine precursors .

- Low-Temperature Conditions : Conduct reactions below −20°C to slow racemization kinetics .

- Analytical Controls : Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Basic: What are the stability considerations for long-term storage?

Answer: